5-(3-Fluorophenyl)cyclohexane-1,3-dione

Catalog No.
S740327
CAS No.
762243-25-4
M.F
C12H11FO2
M. Wt
206.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Fluorophenyl)cyclohexane-1,3-dione

CAS Number

762243-25-4

Product Name

5-(3-Fluorophenyl)cyclohexane-1,3-dione

IUPAC Name

5-(3-fluorophenyl)cyclohexane-1,3-dione

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

InChI

InChI=1S/C12H11FO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2

InChI Key

GCITYZWCVPHSGE-UHFFFAOYSA-N

SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)F

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)F

5-(3-Fluorophenyl)cyclohexane-1,3-dione (CAS 762243-25-4) is a specialized fluorinated β-diketone building block primarily utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). In procurement and medicinal chemistry workflows, it serves as a critical dicarbonyl hexacyclic core scaffold for developing covalent protein inhibitors, particularly those targeting autophagy pathways[1]. Unlike generic cyclic diketones, the specific meta-fluoro substitution on the phenyl ring provides distinct steric and electronic properties that directly dictate downstream target engagement, making it an indispensable precursor for structure-activity relationship (SAR) optimization and high-affinity probe development[1].

Research Fit

Fluorinated cyclohexane-1,3-dione scaffold for heterocycle synthesis and library design
Meta-fluorophenyl substitution enables structure-activity relationship exploration distinct from para/ortho isomers
Suitable as an intermediate in medicinal chemistry and agrochemical research workflows

Generic substitution with unsubstituted 5-phenylcyclohexane-1,3-dione or the isomeric 5-(4-fluorophenyl)cyclohexane-1,3-dione fails because the exact position of the fluorine atom strictly dictates the biological activity of the synthesized derivatives. For example, in the development of LC3A/B covalent inhibitors, shifting the fluorine from the meta (3-position) to the para (4-position) position results in a significant drop in inhibitory potency due to suboptimal fit within the target protein's hydrophobic binding pocket[1]. Consequently, substituting this specific precursor with a cheaper or more common isomer compromises the efficacy of the final synthesized leads, rendering generic alternatives unviable for precision drug discovery workflows [1].

Substitution Risk

Positional isomer pKa shift
Meta vs para fluorophenyl substitution may alter ionization-dependent binding and formulation behavior, limiting direct interchangeability.
Patent-specified substitution pattern
Regulatory and freedom-to-operate contexts may require the defined 3-fluorophenyl motif; unclaimed analogs could invalidate filings.
No comparative bioactivity data
Lack of head-to-head data for 2-, 3-, and 4-fluorophenyl analogs means substitution must be re-validated in target assays.

Impact of Meta-Fluoro Substitution on Downstream Inhibitor Potency

In the synthesis of LC3A/B covalent inhibitors, the choice of the cyclohexane-1,3-dione precursor directly impacts the potency of the final compound. When 5-(3-fluorophenyl)cyclohexane-1,3-dione is used to synthesize the inhibitor LC3in-C24, the resulting compound exhibits an IC50 of 0.61 ± 0.10 μM [1]. In contrast, using the para-substituted comparator, 5-(4-fluorophenyl)cyclohexane-1,3-dione, yields LC3in-C25, which has a significantly weaker IC50 of 1.26 ± 0.09 μM [1]. This demonstrates that the meta-fluoro substitution is critical for maximizing target binding affinity.

Evidence DimensionDownstream LC3A/B inhibitory activity (IC50)
Target Compound DataYields inhibitor LC3in-C24 with IC50 = 0.61 ± 0.10 μM
Comparator Or Baseline5-(4-Fluorophenyl)cyclohexane-1,3-dione (yields LC3in-C25 with IC50 = 1.26 ± 0.09 μM)
Quantified Difference~2-fold improvement in inhibitory potency (0.61 vs 1.26 μM)
ConditionsIn vitro protein binding assay for LC3A/B

Procurement of the exact meta-fluoro isomer is essential for medicinal chemists aiming to synthesize highly potent inhibitors, as alternative isomers result in a >50% loss of downstream activity.

pKa: meta vs para
Data to verify
ΔpKa = 0.09
Ionization state may influence formulation and target engagement.
In silico prediction; experimental validation recommended.

Precursor Suitability and Downstream Synthesis Yield

When evaluating fluorinated cyclohexane-1,3-dione building blocks for late-stage functionalization (e.g., condensation with amines to form covalent inhibitors), processability and final purity are key metrics. Using 5-(3-fluorophenyl)cyclohexane-1,3-dione as the core scaffold yields the target derivative (LC3in-C24) with a 36% isolated yield and an HPLC purity of 98.82% [1]. In comparison, the ortho-substituted analog, 5-(2-fluorophenyl)cyclohexane-1,3-dione, produces its corresponding derivative (LC3in-C23) with a slightly higher 41% yield and 99.41% purity[1]. Despite this minor trade-off in synthetic efficiency, the meta-fluoro precursor remains the preferred procurement choice due to the vastly superior pharmacological profile of its resulting derivatives.

Evidence DimensionDownstream synthetic yield and HPLC purity
Target Compound Data36% yield, 98.82% HPLC purity (for LC3in-C24)
Comparator Or Baseline5-(2-Fluorophenyl)cyclohexane-1,3-dione (41% yield, 99.41% HPLC purity for LC3in-C23)
Quantified Difference5% lower yield but maintains >98% pharmaceutical-grade purity
ConditionsAmine condensation and crystallization/purification of the final hexacyclic core

Buyers must weigh a minor reduction in synthetic yield against the necessity of the meta-fluoro position for end-product efficacy; the compound still robustly supports high-purity (>98%) drug discovery workflows.

DHOase inhibition
Class-level
IC₅₀ = 1.00×10⁶ nM (1 mM)
Establishes baseline for pyrimidine biosynthesis SAR studies.
Mouse Ehrlich ascites enzyme; no isomer comparator available.

Fluorine-Induced Enhancement of Target Engagement

The baseline scaffold, 5-phenylcyclohexane-1,3-dione, lacks halogen substitution and demonstrates weak target engagement when converted into downstream inhibitors. The introduction of a fluorine atom at the meta position (using 5-(3-fluorophenyl)cyclohexane-1,3-dione) drives a remarkable improvement in binding affinity for LC3 proteins [1]. This enhancement is attributed to the specific steric and electronic properties of the meta-fluorine, which optimizes the fit within the target's hydrophobic pocket compared to the unsubstituted baseline [1].

Evidence DimensionPharmacological activity / Target binding
Target Compound DataRemarkable improvement in activity (sub-micromolar IC50)
Comparator Or BaselineUnsubstituted 5-phenylcyclohexane-1,3-dione
Quantified DifferenceQualitative transition from weak baseline binding to potent lead activity
ConditionsIn vitro protein binding assays (e.g., AlphaScreen)

For procurement in medicinal chemistry, upgrading from the generic phenyl scaffold to the specific 3-fluorophenyl derivative is necessary to cross the threshold from weak binders to viable, highly active lead compounds.

MCF7 cell growth
Class-level
Activity observed
Supports cell-based assay context for scaffold evaluation.
Exact IC₅₀ not disclosed; MTT assay, 72 h.

Synthesis of Covalent Autophagy Inhibitors

5-(3-Fluorophenyl)cyclohexane-1,3-dione is a highly effective dicarbonyl hexacyclic core for synthesizing potent LC3A/B covalent inhibitors (e.g., LC3in-C24). Its meta-fluoro substitution is critical for achieving sub-micromolar IC50 values, making it a mandatory precursor for drug discovery programs targeting autophagy-related pathways [1].

Development of Functionalized Hexacyclic Probes

In the design of chemical probes for protein stabilization and thermal shift assays (PTS), this compound serves as a reliable building block. It offers a favorable balance of synthetic processability (yielding >98% purity after late-stage functionalization) and high target selectivity, outperforming para-substituted or unsubstituted analogs in complex probe development [1].

Lead Optimization in Halogen-Enriched Libraries

For medicinal chemistry workflows focused on structure-activity relationship (SAR) optimization, this compound provides a precise meta-halogenated scaffold. It is specifically procured to test the steric and electronic impacts of fluorine positioning within hydrophobic binding pockets, enabling the transition from weak baseline binders to highly active therapeutic leads [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oncology-focused medicinal chemistry
Meta-fluorophenyl cyclohexanedione scaffold
Cell growth inhibition endpoint review
Pyrimidine biosynthesis probe development
Dihydroorotase interaction motif
Enzyme inhibition assay context
Agrochemical ACCase inhibitor design
Cyclohexanedione herbicide pharmacophore
Herbicidal activity screening context

XLogP3

1.5

Wikipedia

5-(3-Fluorophenyl)cyclohexane-1,3-dione

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